Methyl 5-acetylsalicylate
Overview
Description
Methyl 5-acetylsalicylate is an organic compound with the molecular formula C10H10O4. It is a derivative of salicylic acid and is known for its applications in various fields, including pharmaceuticals and food flavorings. The compound is characterized by its white to light yellow-orange crystalline powder form and has a molecular weight of 194.18 g/mol .
Mechanism of Action
Target of Action
Methyl 5-acetylsalicylate, similar to its parent compound aspirin (acetylsalicylic acid), primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
The compound interacts with its targets by blocking prostaglandin synthesis . It is non-selective for COX-1 and COX-2 enzymes . The inhibition of COX-1 results in the inhibition of platelet aggregation .
Biochemical Pathways
By inhibiting the COX enzymes, this compound disrupts the prostaglandin synthesis pathway . This disruption leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Pharmacokinetics
Hydrolysis of aspirin to salicylic acid occurs in the liver and, to a lesser extent, the stomach . Only 68% of the dose reaches the systemic circulation as aspirin .
Result of Action
The primary molecular and cellular effects of this compound’s action include the reduction of inflammation, pain, and fever . It achieves this by inhibiting the production of prostaglandins, which are key mediators of these physiological responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, adequate ventilation is recommended when handling the compound, suggesting that exposure to air and certain environmental conditions may affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-acetylsalicylate can be synthesized by heating a solution of 5-acetyl-2-hydroxybenzoic acid and sulfuric acid in methanol for 24 hours. This method yields the compound with an 82% efficiency .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the esterification of 5-acetylsalicylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-acetylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 5-acetylsalicylic acid.
Reduction: Formation of 5-(hydroxymethyl)salicylic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-acetylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Utilized in the formulation of drugs for pain relief and anti-inflammatory treatments.
Industry: Employed in food flavorings and preservatives due to its pleasant aroma and stability.
Comparison with Similar Compounds
Methyl salicylate:
Acetylsalicylic acid (Aspirin): A well-known analgesic and anti-inflammatory agent with a similar mechanism of action.
Uniqueness: Methyl 5-acetylsalicylate is unique due to its specific structural modifications, which confer distinct physical and chemical properties. Unlike methyl salicylate, it has an additional acetyl group, which enhances its stability and modifies its reactivity. Compared to acetylsalicylic acid, it has a methyl ester group, which affects its solubility and bioavailability .
Properties
IUPAC Name |
methyl 5-acetyl-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSMGNNWSRNTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167807 | |
Record name | Methyl 5-acetylsalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16475-90-4 | |
Record name | Benzoic acid, 5-acetyl-2-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16475-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-acetylsalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016475904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16475-90-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-acetylsalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-acetylsalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 5-ACETYLSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LXG3K3H5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 5-acetylsalicylate in the synthesis of α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone?
A1: this compound serves as a crucial intermediate in the synthesis of α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone []. The synthesis starts from Methyl Salicylate, which undergoes acetylation to form this compound. This intermediate then undergoes a condensation reaction with α-bromo-γ-butyrolactone to yield the final product.
Q2: Are there alternative synthetic routes to α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone that don't use this compound?
A2: While the provided research article [] focuses on a specific synthetic route utilizing this compound, it's possible that alternative synthetic pathways exist. Exploration of alternative routes would necessitate further research and investigation beyond the scope of this specific article.
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